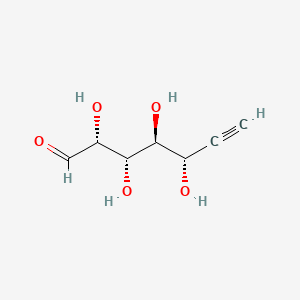
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal is an organic compound characterized by its unique structure, which includes four hydroxyl groups and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of L-ribose as a chiral building block. The process includes the conversion of L-ribose to a corresponding iodo derivative, followed by reductive cleavage and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting hydroxyl groups to chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and specialty materials
作用機序
The mechanism of action of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has a similar structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
(2R,3S,4S,5S)-2,3,4,5-Tetrafluorohexane: This fluorinated analogue has different chemical properties due to the presence of fluorine atoms.
Uniqueness
The presence of both hydroxyl groups and an alkyne functional group in (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H10O5 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhept-6-ynal |
InChI |
InChI=1S/C7H10O5/c1-2-4(9)6(11)7(12)5(10)3-8/h1,3-7,9-12H/t4-,5-,6-,7+/m0/s1 |
InChIキー |
PQYHJGFGNXIGIO-ZTYPAOSTSA-N |
異性体SMILES |
C#C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C#CC(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




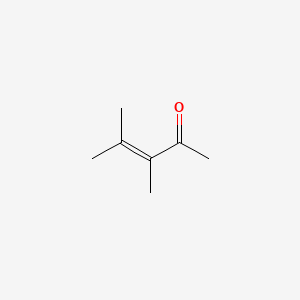
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
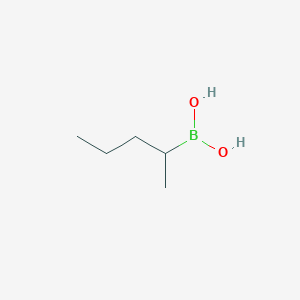
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
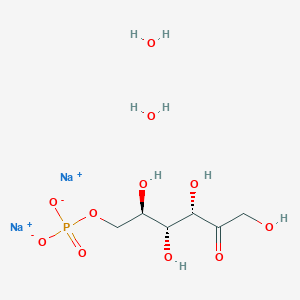
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
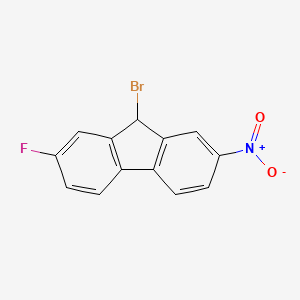
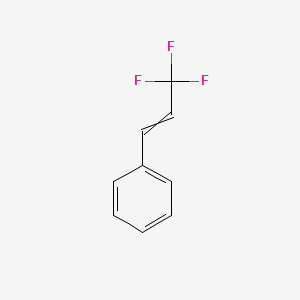
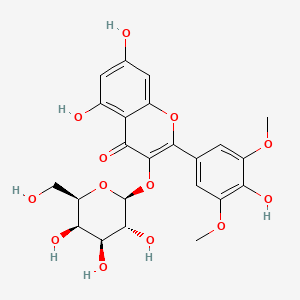
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
